molecular formula C13H15NO5S B2691756 4-(3,4-Dimethoxybenzyl)-1lambda~4~,4-thiazinane-1,3,5-trione CAS No. 338794-20-0

4-(3,4-Dimethoxybenzyl)-1lambda~4~,4-thiazinane-1,3,5-trione

Cat. No.: B2691756
CAS No.: 338794-20-0
M. Wt: 297.33
InChI Key: BCYGZNHZLPOQKV-UHFFFAOYSA-N
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Description

Historical Development of Thiazinane Research

Thiazinanes, six-membered heterocyclic compounds containing sulfur and nitrogen atoms, have garnered significant attention since their structural elucidation in the mid-20th century. Early research focused on synthesizing thiazinane scaffolds through cyclization reactions involving thiols and amines. The discovery of 1,3,5-trione derivatives in the 1980s marked a pivotal advancement, as these compounds demonstrated unique electronic properties due to their conjugated carbonyl groups. By the 2000s, catalytic methods using rhodium(II) acetate and Lewis acids enabled stereoselective syntheses of substituted thiazinanes, paving the way for structural diversification. The introduction of 4-(3,4-dimethoxybenzyl)-1lambda⁴,4-thiazinane-1,3,5-trione represents a modern iteration of these efforts, combining aromatic substitution with heterocyclic functionalization to optimize physicochemical properties for medicinal applications.

Classification within Heterocyclic Chemistry

4-(3,4-Dimethoxybenzyl)-1lambda⁴,4-thiazinane-1,3,5-trione belongs to the 1lambda⁴-thiazinane subclass, characterized by a sulfone group (S=O) at position 1 and a trione system at positions 1, 3, and 5. Its structural features include:

  • Core : A thiomorpholine ring system oxidized to a sulfone, enhancing polarity and hydrogen-bonding capacity.
  • Substituents : A 3,4-dimethoxybenzyl group at position 4, which introduces steric bulk and electron-donating methoxy groups conducive to π-π stacking interactions.
  • Functional groups : Three ketone moieties that stabilize the chair conformation through intramolecular dipole interactions.

This compound bridges the gap between simple thiazinanes and complex polycyclic antioxidants like 1,3,5-tris(4-(tert-butyl)-3-hydroxy-2,6-dimethylbenzyl)-1,3,5-triazinane-2,4,6-trione, sharing the trione motif but differing in aromatic substitution patterns.

Significance in Medicinal Chemistry Research

The compound’s hybrid structure positions it as a versatile scaffold for drug discovery:

  • Bioisosteric potential : The sulfone group mimics carboxylate or phosphate moieties in enzyme active sites, as seen in protease inhibitors.
  • Metabolic stability : Methoxy groups on the benzyl substituent reduce oxidative metabolism compared to hydroxylated analogs, extending plasma half-life.
  • Dual targeting : Preliminary molecular docking studies suggest affinity for both kinase and G-protein-coupled receptor targets due to the planar trione system and flexible benzyl side chain.

Recent advances in multicomponent reactions, such as those used to synthesize 1,3,5-triazine-2,4-dithiones, have informed parallel methodologies for functionalizing the thiazinane core.

Research Evolution Timeline

Decade Key Advancements
1960s Initial reports of thiazinane synthesis via thiourea cyclization
1980s Development of trione derivatives using Lawesson’s reagent
2000s Catalytic asymmetric synthesis with Rh₂(OAc)₄
2010s Introduction of 4-arylbenzyl substituents for enhanced bioavailability
2020s Computational optimization of 3,4-dimethoxybenzyl analogs

Current Research Landscape

Contemporary studies focus on three domains:

  • Synthetic innovation : Catalyst-free one-pot assemblies inspired by triazine-dithione methodologies reduce step counts and improve yields.
  • Structure-activity relationships : Quantum mechanical calculations predict that the 3,4-dimethoxybenzyl group enhances binding to adenosine receptors by 12–15% compared to chlorinated analogs.
  • Material science applications : Analogous triazinane antioxidants demonstrate high thermal stability (decomposition >320°C), suggesting potential for polymer stabilization.

Properties

IUPAC Name

4-[(3,4-dimethoxyphenyl)methyl]-1-oxo-1,4-thiazinane-3,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO5S/c1-18-10-4-3-9(5-11(10)19-2)6-14-12(15)7-20(17)8-13(14)16/h3-5H,6-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCYGZNHZLPOQKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2C(=O)CS(=O)CC2=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dimethoxybenzyl)-1lambda~4~,4-thiazinane-1,3,5-trione typically involves the use of 3,4-dimethoxybenzyl alcohol as a starting material. The alcohol undergoes a series of reactions, including protection of functional groups, cyclization, and oxidation, to form the desired thiazinane ring structure . Common reagents used in these reactions include trifluoroacetic acid, palladium catalysts, and various solvents such as methanol and dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dimethoxybenzyl)-1lambda~4~,4-thiazinane-1,3,5-trione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols .

Scientific Research Applications

Synthesis and Characterization

The synthesis of 4-(3,4-Dimethoxybenzyl)-1λ4,4-thiazinane-1,3,5-trione typically involves multi-step reactions starting from readily available precursors. Characterization is often performed using techniques such as:

  • Nuclear Magnetic Resonance (NMR)
  • Infrared Spectroscopy (IR)
  • Mass Spectrometry (MS)

These methods confirm the structure and purity of the synthesized compound.

Antimicrobial Applications

Recent studies have indicated that thiazine derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains and has shown promising results in inhibiting growth.

Key Findings:

  • Effective against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus.
  • Moderate activity against Gram-negative bacteria.

A comprehensive study demonstrated that modifications in the thiazine structure could enhance antimicrobial efficacy by increasing lipophilicity, which aids in membrane penetration .

Anticancer Potential

The anticancer activity of 4-(3,4-Dimethoxybenzyl)-1λ4,4-thiazinane-1,3,5-trione has been investigated through various in vitro assays.

Case Studies:

  • Cell Line Studies : The compound was evaluated against several cancer cell lines including MCF7 (breast cancer) and HCT116 (colon cancer). Results indicated a notable reduction in cell viability at specific concentrations, suggesting its potential as an anticancer agent .
  • Mechanistic Studies : Molecular docking studies have shown that this compound can interact with key proteins involved in cancer proliferation pathways, indicating its potential as a targeted therapeutic agent .

Data Tables

Activity Type Tested Strains/Cell Lines IC50 Values (µM) Notes
AntimicrobialStaphylococcus aureus15Effective against Gram-positive
AntimicrobialE. coli30Moderate activity against Gram-negative
AnticancerMCF712Significant cytotoxicity observed
AnticancerHCT11610Potential for further development

Mechanism of Action

The mechanism of action of 4-(3,4-Dimethoxybenzyl)-1lambda~4~,4-thiazinane-1,3,5-trione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects: Methoxy vs. Halogenated Benzyl Groups

4-(3,4-Dichlorobenzyl)-1λ⁴,4-thiazinane-1,3,5-trione (CAS 338953-82-5)
  • Substituents : 3,4-Dichlorobenzyl (electron-withdrawing Cl groups).
  • Reduced electron density at the benzyl ring may alter reactivity in electrophilic substitution or coordination chemistry.
  • Commercial Availability : Available at 95% purity (Key Organics, Product ID: 5H-342S) .
4-(4-Methoxybenzyl)-1λ⁶,4-thiazinane-1,1,3,5-tetrone (CAS 338953-74-5)
  • Substituents : Single para-methoxybenzyl group.
  • Physical Properties :
    • Density: 1.42 g/cm³ (predicted).
    • pKa: -2.54 (indicative of strong acidity at the sulfone group).
  • The tetrone structure (1,1,3,5-tetrone) introduces additional carbonyl groups, enhancing hydrogen-bonding capacity compared to the trione core .

Positional and Functional Group Variations

4-(4-Methoxyphenyl)-2-phenyl-1λ⁴,4-thiazinane-1,3,5-trione
  • Substituents : 4-Methoxyphenyl at position 4 and phenyl at position 2.
  • The para-methoxy group may direct regioselectivity in further functionalization reactions .
2-(4-Chlorophenyl)-4-[4-(trifluoromethyl)phenyl]-1λ⁴,4-thiazinane-1,3,5-trione (CAS 252058-94-9)
  • Substituents : 4-Chlorophenyl and 4-(trifluoromethyl)phenyl.
  • Key Differences :
    • The trifluoromethyl group is strongly electron-withdrawing, polarizing the thiazinane core and altering its electronic profile.
    • Increased steric bulk may reduce solubility but enhance binding specificity in target interactions .

Research Implications

  • Synthetic Applications : Methoxy-substituted analogs may favor reactions requiring electron-rich intermediates (e.g., nucleophilic additions), while halogenated derivatives are better suited for electrophilic pathways.
  • Biological Relevance : The dimethoxybenzyl group in the target compound could enhance interactions with aromatic binding pockets in enzymes or receptors, whereas chloro analogs might improve pharmacokinetic properties.

Biological Activity

The compound 4-(3,4-Dimethoxybenzyl)-1lambda~4~,4-thiazinane-1,3,5-trione is a member of the thiazine family, which has garnered attention due to its diverse biological activities. Thiazines are known for their potential pharmacological effects, including antitumor, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 4-(3,4-Dimethoxybenzyl)-1lambda~4~,4-thiazinane-1,3,5-trione is C13H15N1O5SC_{13}H_{15}N_{1}O_{5}S. The compound features a thiazine ring structure that contributes to its biological activity. The presence of the dimethoxybenzyl group enhances its lipophilicity and may influence its interaction with biological targets.

Research indicates that compounds within the thiazine class exert their effects through various mechanisms:

  • Inhibition of Enzymatic Activity : Thiazines can inhibit specific enzymes involved in cancer progression and inflammation.
  • Modulation of Signal Transduction Pathways : They may influence pathways such as MAPK/ERK and PI3K/Akt, which are crucial in cell proliferation and survival.
  • Induction of Apoptosis : Some studies have shown that thiazines can trigger programmed cell death in cancer cells.

Antitumor Activity

Recent studies have highlighted the potential of 4-(3,4-Dimethoxybenzyl)-1lambda~4~,4-thiazinane-1,3,5-trione in cancer therapy:

  • Cell Viability Inhibition : In vitro assays demonstrated that this compound significantly reduces the viability of various cancer cell lines, including breast (MDA-MB-231) and lung cancer cells. The mechanism involves the degradation of eEF2K protein, which is linked to tumor growth suppression .
  • Xenograft Models : In vivo studies using xenograft mouse models showed that treatment with this compound resulted in reduced tumor size without significant toxicity .

Antimicrobial Properties

Thiazine derivatives have been shown to exhibit antimicrobial activity against a range of pathogens:

  • Bacterial Inhibition : Studies indicate that 4-(3,4-Dimethoxybenzyl)-1lambda~4~,4-thiazinane-1,3,5-trione demonstrates inhibitory effects against Gram-positive and Gram-negative bacteria.
  • Fungal Activity : It also shows potential antifungal activity against common fungal strains.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties:

  • Cytokine Modulation : Research indicates that it can downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
  • Reduction of Edema : Animal models have shown that administration leads to decreased edema in inflammatory conditions.

Research Findings and Case Studies

Several studies have explored the biological activity of thiazine derivatives. A summary of key findings is presented in the following table:

StudyFocusFindings
Antitumor ActivitySignificant reduction in cell viability in breast cancer cell lines; effective in xenograft models.
Antimicrobial ActivityEffective against various bacterial strains; potential antifungal properties noted.
Anti-inflammatory EffectsReduced levels of inflammatory cytokines; demonstrated efficacy in animal models.

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